molecular formula C12H10N4 B11890894 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11890894
M. Wt: 210.23 g/mol
InChI Key: ZUVXYDOXVIPKNN-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a p-tolyl group attached to the pyrazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents, particularly kinase inhibitors used in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-(p-tolyl)-1H-pyrazole with formamide or formic acid under reflux conditions. This reaction leads to the formation of the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of this compound, which can exhibit varied biological activities .

Scientific Research Applications

3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with kinase enzymes. This compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. By occupying this site, it inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the p-tolyl group in this compound enhances its lipophilicity and may improve its ability to penetrate cell membranes. This structural feature can contribute to its potency and selectivity as a kinase inhibitor, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H10N4/c1-8-2-4-9(5-3-8)11-10-6-13-7-14-12(10)16-15-11/h2-7H,1H3,(H,13,14,15,16)

InChI Key

ZUVXYDOXVIPKNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=NC=NC3=NN2

Origin of Product

United States

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